molecular formula C19H26O6 B14703506 Diacetylpulchellin CAS No. 23754-36-1

Diacetylpulchellin

Cat. No.: B14703506
CAS No.: 23754-36-1
M. Wt: 350.4 g/mol
InChI Key: MKEUEUUTTBUCBV-UHFFFAOYSA-N
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Description

Diacetylpulchellin is a naturally occurring compound known for its unique chemical structure and properties It is a derivative of pulchellin, a type of ribosome-inactivating protein found in certain plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diacetylpulchellin typically involves the acetylation of pulchellin. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under mild conditions, with temperatures ranging from 25°C to 50°C, to ensure the stability of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation techniques. The process involves the use of large reactors where pulchellin is reacted with acetic anhydride. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Diacetylpulchellin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where acetyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or ammonia can be employed under controlled conditions.

Major Products:

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pulchellin derivatives.

Scientific Research Applications

Diacetylpulchellin has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

    Biology: Investigated for its potential as a ribosome-inactivating protein with applications in plant biology and genetic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of bioactive compounds and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of diacetylpulchellin involves its interaction with ribosomes, leading to the inhibition of protein synthesis. This is achieved through the depurination of ribosomal RNA, which prevents the binding of elongation factors necessary for protein elongation. The molecular targets include the ribosomal RNA and associated proteins, disrupting the translation process and ultimately leading to cell death.

Comparison with Similar Compounds

    Ricin: A highly potent ribosome-inactivating protein derived from the castor bean plant.

    Abrin: Another ribosome-inactivating protein found in the seeds of the rosary pea plant.

    Saporin: A ribosome-inactivating protein from the soapwort plant.

Diacetylpulchellin stands out due to its specific acetylation, which may offer distinct advantages in terms of stability and bioactivity.

Properties

CAS No.

23754-36-1

Molecular Formula

C19H26O6

Molecular Weight

350.4 g/mol

IUPAC Name

(8-acetyloxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate

InChI

InChI=1S/C19H26O6/c1-9-6-14-13(10(2)18(22)25-14)8-19(5)16(24-12(4)21)7-15(17(9)19)23-11(3)20/h9,13-17H,2,6-8H2,1,3-5H3

InChI Key

MKEUEUUTTBUCBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CC3(C1C(CC3OC(=O)C)OC(=O)C)C)C(=C)C(=O)O2

Origin of Product

United States

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